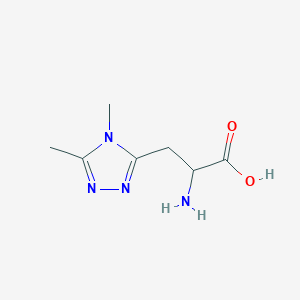
2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid” is a compound with the CAS Number: 1480461-04-8 . It has a molecular weight of 184.2 and its IUPAC name is 2-amino-3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13) . This indicates the presence of a 1,2,4-triazole ring which is substituted with a dimethyl group and a propanoic acid group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stable under normal shipping and handling conditions .Applications De Recherche Scientifique
1. Antiproliferative Activity in Cancer Research
2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid, and related compounds, have been explored for their potential in cancer research. A study by (Riccardi et al., 2019) synthesized platinum complexes with an alanine-based amino acid bearing a substituted triazolyl-thione group. These complexes showed moderate cytotoxic activity on cancer cells, highlighting their potential as dual-action anticancer agents due to the presence of both the metal center and the amino acid moiety.
2. Modification of Hydrogels for Medical Applications
A study involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives similar to this compound, was conducted by (Aly & El-Mohdy, 2015). The modified hydrogels displayed enhanced thermal stability and promising antibacterial and antifungal activities, suggesting their suitability for medical applications.
3. Brain Tumor Imaging with Positron Emission Tomography
The compound's derivatives have been evaluated for brain tumor imaging using positron emission tomography (PET). In a study by (McConathy et al., 2010), enantiomers of a similar compound were synthesized and tested in a rat brain tumor model. The (S)-enantiomer demonstrated high tumor uptake and tumor-to-brain ratios, indicating its potential as a PET tracer for brain tumors.
4. Synthesis of Triazole-Based Scaffolds
Triazole amino acids, akin to this compound, are used in the preparation of peptidomimetics or biologically active compounds. (Ferrini et al., 2015) developed a protocol for the synthesis of protected triazole amino acids, leading to the creation of compounds active as HSP90 inhibitors, demonstrating potential in drug discovery.
5. Antibacterial Activity of Amic Acid Derivatives
Amic acid derivatives of 1,2,4-triazole, similar in structure to this compound, were synthesized and showed promising antibacterial activity in a study by (Abdulghani & Sahan, 2012). These compounds, after reacting with metal ions, formed complexes that were effective against various bacterial strains.
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), among others .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with biological targets.
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways . For example, indole derivatives have been found to have a significant impact on various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds such as indole derivatives are known to have broad-spectrum biological activities , which suggests they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific biological environment and the presence of other compounds .
Propriétés
IUPAC Name |
2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXXIMMDFHXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

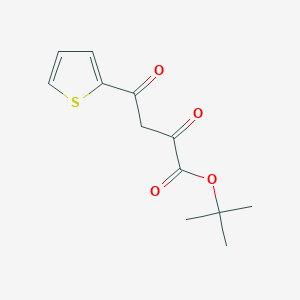
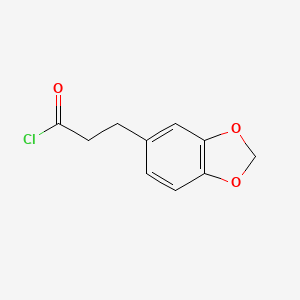
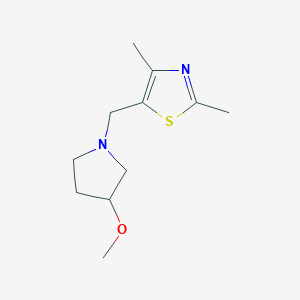
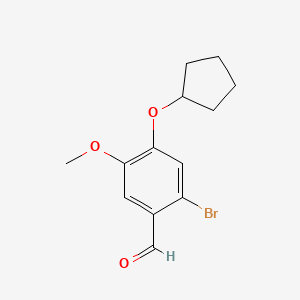
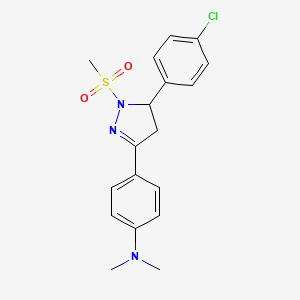

![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2814755.png)

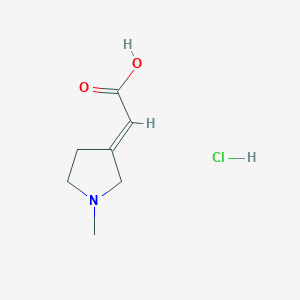
![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)

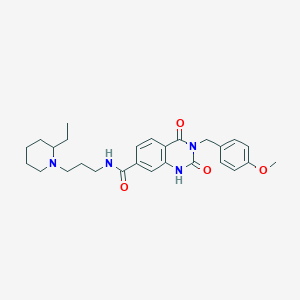
![(3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814769.png)